molecular formula C29H23ClN2O4 B12017053 [3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

[3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

Cat. No.: B12017053
M. Wt: 499.0 g/mol
InChI Key: XRLKTGHNLZTRTC-FDAWAROLSA-N
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Description

[3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, a hydrazone linkage, and ester functionalities, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate typically involves multiple steps:

    Formation of the Hydrazone Linkage: The initial step involves the reaction between 4-[(4-methylphenyl)methoxy]benzaldehyde and hydrazine hydrate to form the corresponding hydrazone.

    Esterification: The hydrazone is then reacted with 4-chlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing large-scale purification techniques such as industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it into the corresponding hydrazine derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of 4-[(4-methylphenyl)methoxy]benzoic acid.

    Reduction: Formation of the corresponding hydrazine derivative.

    Substitution: Formation of various substituted aromatic derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, such as antimicrobial or anticancer properties. The hydrazone linkage is particularly interesting for its ability to interact with biological targets.

Medicine

In medicine, the compound and its derivatives are investigated for their potential therapeutic applications. The presence of multiple functional groups allows for the design of molecules with specific biological activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its structural properties.

Mechanism of Action

The mechanism by which [3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate exerts its effects depends on its interaction with molecular targets. The hydrazone linkage can form hydrogen bonds with biological molecules, influencing their activity. The aromatic rings can participate in π-π interactions, further affecting the compound’s binding to targets.

Comparison with Similar Compounds

Similar Compounds

  • [4-bromo-2-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate
  • [3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

Uniqueness

Compared to similar compounds, [3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate is unique due to the presence of the 4-chlorobenzoate ester group. This functional group can significantly influence the compound’s reactivity and interaction with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C29H23ClN2O4

Molecular Weight

499.0 g/mol

IUPAC Name

[3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C29H23ClN2O4/c1-20-5-7-21(8-6-20)19-35-26-15-11-23(12-16-26)28(33)32-31-18-22-3-2-4-27(17-22)36-29(34)24-9-13-25(30)14-10-24/h2-18H,19H2,1H3,(H,32,33)/b31-18+

InChI Key

XRLKTGHNLZTRTC-FDAWAROLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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